molecular formula C10H9N5 B15346093 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1184918-64-6

3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15346093
CAS No.: 1184918-64-6
M. Wt: 199.21 g/mol
InChI Key: ZLZURGPLAAHKEX-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazole and pyrrolopyrazine families. This compound features a pyrazole ring substituted at the 1-position with a methyl group and a pyrrolopyrazine core, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its pharmacological properties. It may exhibit antileishmanial, antimalarial, and anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of antileishmanial activity, the compound may inhibit the growth of Leishmania parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

  • Pyrrolopyrazine derivatives: These compounds contain the pyrrolopyrazine core and are used in various pharmaceutical and industrial applications.

Uniqueness: 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine stands out due to its unique combination of the pyrazole and pyrrolopyrazine moieties. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1184918-64-6

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C10H9N5/c1-15-6-7(4-13-15)9-5-12-8-2-3-11-10(8)14-9/h2-6H,1H3,(H,11,14)

InChI Key

ZLZURGPLAAHKEX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CNC3=N2

Origin of Product

United States

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